3-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]-6-(phenylmethylene)piperazine-2,5-dione
Description
Origin from Natural Products
Plinabulin traces its origins to phenylahistin , a 2,5-diketopiperazine (DKP) metabolite first isolated in 1996 from the marine fungus Aspergillus ustus. Phenylahistin’s structure features a dehydrohistidine residue and a benzylidene group, which confer potent cytotoxic activity against diverse tumor cell lines. Early studies revealed its ability to bind tubulin at the colchicine site, disrupting microtubule dynamics and inducing mitotic arrest. However, phenylahistin’s chiral centers and limited solubility posed challenges for clinical development, prompting efforts to synthesize optimized analogs.
Development from Phenylahistin
To address phenylahistin’s limitations, researchers at Nereus Pharmaceuticals systematically modified its structure, focusing on removing chirality and enhancing pharmacokinetic properties. This effort yielded plinabulin , a synthetic DKP analog with a simplified, planar structure characterized by:
- A tert-butyl-substituted imidazole ring (C-ring)
- A phenylmethylene group (A-ring)
- A rigid, conjugated diketopiperazine core.
Plinabulin retained phenylahistin’s tubulin-binding activity but exhibited superior solubility and stability, enabling intravenous administration. Preclinical studies demonstrated nanomolar IC50 values against tumor cell lines (e.g., 9.8–18 nmol/L in HT-29 and DU 145 cells), alongside activity in multidrug-resistant (MDR) models.
Identification as Plinabulin (NPI-2358)
In 2006, plinabulin entered clinical development under the designation NPI-2358 , later renamed BPI-2358 following its acquisition by BeyondSpring Pharmaceuticals. Its molecular formula (C19H20N4O2) and structure were confirmed via X-ray crystallography and mass spectrometry. The compound’s IUPAC name, 3-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]-6-(phenylmethylene)piperazine-2,5-dione, reflects its dual unsaturated ketone groups and imidazole substituent.
Properties
IUPAC Name |
3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-19(2,3)16-13(20-11-21-16)10-15-18(25)22-14(17(24)23-15)9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRCMCRRFYFGFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Reaction Parameters for Route A
| Parameter | Specification |
|---|---|
| Solvent | DMF |
| Base | Cs₂CO₃ (3.5 equivalents) |
| Temperature | 80°C |
| Reaction Time | 2.5 hours |
| Purification Method | Reverse-phase HPLC |
| Yield | 16.5% |
Synthetic Route B: Inverse Aldehyde Addition
Route B reverses the condensation sequence, beginning with benzaldehyde and Compound 1 to form 1-acetyl-3-[(Z)-benzylidene]-2,5-piperazinedione. Subsequent reaction with 5-tert-butylimidazole-4-carboxaldehyde under identical conditions (14 hours at 80°C) yields the target compound at 0.9%. The dramatically reduced efficiency stems from:
Table 2: Comparative Analysis of Routes A and B
| Metric | Route A | Route B |
|---|---|---|
| Yield | 16.5% | 0.9% |
| Reaction Time | 2.5 hours | 14 hours |
| Key By-products | <5% | >30% |
| Purity Post-HPLC | 83.1% | 67.4% |
Mechanistic Insights and Optimization Strategies
The disparity in yields between Routes A and B highlights the critical role of aldehyde addition sequence. In Route A, the sterically hindered 5-tert-butylimidazole-4-carboxaldehyde reacts first, ensuring selective mono-condensation before introducing the more reactive benzaldehyde. This stepwise approach minimizes cross-reactivity and stabilizes the intermediate.
Key optimization parameters :
-
Base selection : Cs₂CO₃ outperforms weaker bases due to enhanced deprotonation capacity in DMF.
-
Solvent effects : Polar aprotic solvents like DMF facilitate enolate formation.
-
Temperature control : Maintaining 80°C balances reaction rate and thermal stability.
Analytical Characterization
The compound’s structural integrity is confirmed via:
Chemical Reactions Analysis
Types of Reactions: Plinabulin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Improved protocol for synthesizing (3Z,6Z)-3-benzylidene-6-(5-tert ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]-6-(phenylmethylene)piperazine-2,5-dione exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperazine can inhibit tumor growth in various cancer cell lines. A notable study demonstrated that such compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. In vitro tests have shown that it possesses activity against several bacterial strains, suggesting potential as a lead compound for developing new antibiotics .
Neuroprotective Effects
Recent investigations into neuroprotective properties have highlighted the compound's ability to mitigate oxidative stress in neuronal cells. This suggests a possible application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in cancer metabolism. For example, it has been found to inhibit certain kinases that are crucial for tumor progression .
Cell Signaling Pathways
Research has also focused on how this compound affects cell signaling pathways related to inflammation and cell survival. Its influence on pathways such as NF-kB and MAPK has been documented, providing insights into its mechanism of action .
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various piperazine derivatives, including this compound. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer cell lines .
- Antimicrobial Activity Assessment : In a comparative study published in Antibiotics, researchers tested the antimicrobial activity of several compounds against Staphylococcus aureus and Escherichia coli. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Neuroprotection Research : A recent publication in Neuroscience Letters explored the neuroprotective effects of imidazole derivatives in models of oxidative stress. The findings suggested that this compound significantly reduced neuronal cell death induced by oxidative agents .
Mechanism of Action
Plinabulin exerts its effects through the disruption of tumor vasculature, leading to the inhibition of tumor growth[_{{{CITATION{{{1{Improved protocol for synthesizing (3Z,6Z)-3-benzylidene-6-[(5-tert ...](https://link.springer.com/article/10.1007/s11696-023-02742-2). It targets the microtubules within cancer cells, causing cell cycle arrest and apoptosis[{{{CITATION{{{_1{Improved protocol for synthesizing (3Z,6Z)-3-benzylidene-6-(5-tert .... The molecular pathways involved include the inhibition of tubulin polymerization and the activation of apoptotic signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Fluorobenzoyl-Substituted Derivatives
Compounds 16a–d () share structural similarities with Plinabulin but incorporate a 4-fluorobenzoyl-benzylidene group at position 3 and variable alkyl/aminoethyl substituents on the imidazole ring. Key differences include:
| Compound | Substituent (Imidazole) | Yield (%) | Melting Point (°C) | Activity (If Reported) |
|---|---|---|---|---|
| 16a | 5-Methyl, aminoethyl | 45 | 180–182 | Not specified |
| 16b | 5-Isopropyl, aminoethyl | 77 | 190–192 | Not specified |
| 16c | 5-Methyl, aminopropyl | 85 | 247–248 | Not specified |
| 16d | 5-Isopropyl, aminopropyl | 78 | 199–201 | Not specified |
These derivatives exhibit higher yields (45–85%) compared to Plinabulin’s synthetic routes but lack reported biological data. The fluorobenzoyl group may enhance metabolic stability but reduce tubulin-binding affinity compared to Plinabulin’s tert-butylimidazole motif .
Antiviral Diketopiperazines
Marine-derived DKPs from Streptomyces sp. FXJ7.328 () display antiviral activity against H1N1:
| Compound | Structure | IC$_{50}$ (μM) |
|---|---|---|
| 3 | 3-(4-hydroxybenzylidene)-6-isobutylidene | 41.5 ± 4.5 |
| 6 | (3Z,6S)-3-benzylidene-6-isobutyl | 28.9 ± 2.2 |
| 7 | Albonoursin | 6.8 ± 1.5 |
These compounds lack the imidazole moiety critical for Plinabulin’s tubulin interaction, instead relying on hydroxybenzylidene/isobutylidene groups for antiviral activity .
Structural and Functional Divergence
Core Modifications
- Plinabulin : The tert-butylimidazole group enhances hydrophobic interactions with tubulin’s β-subunit, critical for vascular disruption .
- Marine DKPs : Substitutions like 4-hydroxybenzylidene (Compound 3) or imidazole-5-yl-methylene (Compound 4) prioritize antiviral over anticancer activity .
- Fluorobenzoyl derivatives : Electron-withdrawing fluorine atoms may improve pharmacokinetics but alter target specificity .
Biological Activity
The compound 3-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]-6-(phenylmethylene)piperazine-2,5-dione is a derivative of piperazine-2,5-dione, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.39 g/mol. Its structural characteristics include:
- A piperazine core.
- Substituents that enhance its lipophilicity and biological activity.
Anticancer Properties
Research indicates that piperazine derivatives exhibit significant anticancer activity. The specific compound under discussion has shown promise in various studies:
- Mechanism of Action : The compound interacts with cellular targets involved in cancer proliferation and apoptosis. It has been observed to induce cell cycle arrest and promote apoptosis in cancer cell lines, including breast and lung cancer cells .
-
Case Studies :
- In vitro studies demonstrated that the compound inhibited the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the micromolar range .
- A recent study highlighted its effectiveness in reducing tumor volume in xenograft models, indicating its potential as an antitumor agent .
- Comparative Efficacy : Compared to other piperazine derivatives, this compound exhibited superior activity against certain cancer types, likely due to its unique structural modifications that enhance binding affinity to target proteins involved in cancer progression .
Other Biological Activities
Beyond anticancer effects, this compound may possess additional biological activities:
- Antiviral Activity : Some studies suggest that piperazine derivatives can inhibit viral replication, although specific data on this compound is limited .
- Antioxidant Properties : The imidazole moiety may contribute to antioxidant effects, potentially protecting cells from oxidative stress .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : It may inhibit enzymes critical for cancer cell metabolism and proliferation.
- Modulation of Signaling Pathways : The compound appears to affect pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .
- Induction of Apoptosis : By activating caspases and other apoptotic markers, it promotes programmed cell death in malignant cells .
Pharmacokinetics
Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of this compound:
- Absorption and Distribution : Preliminary studies indicate good absorption rates when administered orally, with favorable distribution profiles suggesting effective delivery to tumor sites.
- Metabolism : The metabolic pathway involves phase I and phase II reactions, leading to various metabolites that may also exhibit biological activity .
- Excretion : Renal excretion is the primary route for elimination, emphasizing the need for careful dosing to avoid toxicity.
Q & A
Q. How can researchers design structure-activity relationship (SAR) studies to optimize bioactivity?
- Methodology:
- Analog synthesis: Modify substituents (e.g., replace tert-butyl with cyclopropyl) and test in iterative SAR cycles .
- Free-Wilson analysis: Statistically quantify contributions of specific groups to activity using PLS regression .
Key Notes for Methodological Rigor
- Theoretical framework: Align mechanistic studies with existing theories (e.g., Hammond’s postulate for reaction kinetics) to guide experimental design .
- Data reproducibility: Use triplicate measurements and report standard deviations (SD) for all biological/chemical assays .
- Ethical compliance: Follow OECD guidelines for pre-clinical toxicity testing if advancing to animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
